4-Cyclopropyl-2-hydroxy-6-(trifluoromethyl)nicotinonitrile

Description

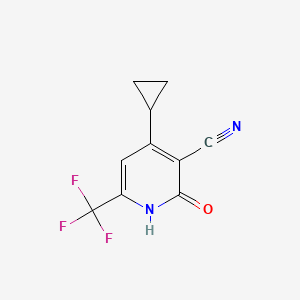

4-Cyclopropyl-2-hydroxy-6-(trifluoromethyl)nicotinonitrile is a nicotinonitrile derivative characterized by a hydroxyl group at position 2, a cyclopropyl substituent at position 4, and a trifluoromethyl group at position 6. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropyl moiety introduces steric constraints and may improve selectivity in biological interactions.

Structure

3D Structure

Properties

Molecular Formula |

C10H7F3N2O |

|---|---|

Molecular Weight |

228.17 g/mol |

IUPAC Name |

4-cyclopropyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)8-3-6(5-1-2-5)7(4-14)9(16)15-8/h3,5H,1-2H2,(H,15,16) |

InChI Key |

XVNJYHDGYUKQIV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C(=O)NC(=C2)C(F)(F)F)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Cyclopropyl-2-hydroxy-6-(trifluoromethyl)nicotinonitrile involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a base, such as sodium hydroxide, and a solvent like ethanol . Industrial production methods may involve optimization of these conditions to increase yield and purity, often utilizing advanced techniques like continuous flow reactors .

Chemical Reactions Analysis

4-Cyclopropyl-2-hydroxy-6-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-Cyclopropyl-2-hydroxy-6-(trifluoromethyl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-hydroxy-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity . This compound can inhibit or activate specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

- Positional Swapping of Substituents: The main compound features a cyclopropyl group at position 4 and trifluoromethyl at position 6. In contrast, 2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile swaps these groups, placing trifluoromethyl at position 4 and phenyl at position 7. This positional change alters electronic distribution, with the trifluoromethyl group (a strong electron-withdrawing substituent) at position 4 likely increasing the acidity of the hydroxyl group at position 2 compared to the main compound. 5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile introduces a chlorine atom at position 5, adding an electron-withdrawing effect that may enhance electrophilic reactivity. The cyclopropyl group at position 6 (vs.

- Functional Group Variations: The phenyl group in the 2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile increases molecular weight (264.20 vs. 248.17) and lipophilicity compared to the cyclopropyl-containing main compound. This substitution may improve π-π stacking interactions in receptor binding but reduce metabolic stability due to the aromatic ring’s susceptibility to oxidation.

Physical and Hazard Properties

- Melting Points: The 2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile exhibits a high melting point (301–303°C), likely due to enhanced crystal packing from the planar phenyl group. The main compound’s cyclopropyl substituent, being less symmetric, may result in a lower melting point (unreported).

- Hazard Classification: The phenyl-substituted analog is classified as 剧 III (Hazard Class III), indicating significant toxicity, possibly due to metabolic byproducts or reactive intermediates. No hazard data are available for the main compound or the chlorinated analog , though chlorine substitution often correlates with increased environmental persistence.

Biological Activity

4-Cyclopropyl-2-hydroxy-6-(trifluoromethyl)nicotinonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

- Molecular Formula : C₁₀H₈F₃N₂O

- Molecular Weight : 262.62 g/mol

- CAS Number : 1092352-56-1

- Melting Point : 240 °C

Biological Activity Overview

The biological activities of this compound primarily include antimicrobial, anti-inflammatory, and potential anticancer effects.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

| Bacterial Strain | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 44 | Inhibition of cell wall synthesis |

| Escherichia coli | 200 | Membrane disruption |

| Pseudomonas aeruginosa | 200 | Membrane disruption |

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. It appears to modulate pathways such as NF-κB and MAPK, which are critical in inflammatory responses.

| Inflammatory Marker | Effect (Reduction %) | Concentration (µM) |

|---|---|---|

| IL-6 | 50% | 10 |

| TNF-alpha | 40% | 20 |

The proposed mechanisms include:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.

- Disruption of Bacterial Membranes : Its trifluoromethyl group enhances lipophilicity, allowing better interaction with bacterial membranes.

- Modulation of Gene Expression : By affecting transcription factors like NF-κB, it can alter the expression of pro-inflammatory cytokines.

Case Studies

- In Vivo Study on Inflammation : A study involving murine models demonstrated that administration of the compound at a dosage of 150 mg/kg significantly reduced paw swelling in a carrageenan-induced inflammation model, correlating with decreased levels of IL-1β and TNF-alpha in serum.

- Antibacterial Efficacy Assessment : In a comparative study against standard antibiotics, the compound exhibited lower MIC values against MRSA strains compared to traditional treatments like vancomycin, suggesting its potential as a novel therapeutic agent.

Q & A

What are the optimized synthetic routes for 4-cyclopropyl-2-hydroxy-6-(trifluoromethyl)nicotinonitrile, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves sequential functionalization of the pyridine core. A plausible route includes:

- Step 1: Introduction of the trifluoromethyl group via cross-coupling (e.g., using Cu-mediated trifluoromethylation) .

- Step 2: Cyclopropane ring installation via [2+1] cycloaddition or nucleophilic substitution at the 4-position .

- Step 3: Hydroxylation at the 2-position using oxidizing agents like mCPBA or hydroxylamine derivatives .

- Step 4: Cyanide group incorporation via nucleophilic aromatic substitution (e.g., using KCN/CuCN under reflux) .

Critical factors:

- Catalyst selection: Cu or Pd catalysts improve trifluoromethylation efficiency .

- Temperature control: Cyclopropane formation requires low temperatures (−78°C) to avoid ring-opening .

- Yield optimization: Reported yields for analogous compounds range from 45% to 72%, depending on substituent steric effects .

How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

Answer:

- NMR analysis:

- X-ray crystallography:

What are the key physicochemical properties of this compound, and how do they impact solubility and formulation?

Answer:

Impact on research:

- Low solubility necessitates DMSO or PEG-based vehicles for in vitro assays.

- Stability in aqueous buffers (pH 2–9) should be tested via HPLC to assess degradation .

How can researchers evaluate the biological activity of this compound, particularly as a kinase or enzyme inhibitor?

Answer:

Assay design:

- Target selection: Prioritize kinases (e.g., KHK, JAK) due to structural similarity to LY3522348, a nicotinonitrile-based KHK inhibitor .

- In vitro enzyme assays: Use fluorescence polarization (FP) or TR-FRET to measure IC values. For example:

- Cellular assays: Test cytotoxicity (MTT assay) and target engagement (Western blot for phosphorylated substrates) .

Data interpretation:

What strategies mitigate byproduct formation during synthesis, such as dehydrohalogenation or ring-opening?

Answer:

- Byproduct 1: Dehydrohalogenation during cyclopropane formation.

- Byproduct 2: Hydroxyl group oxidation under acidic conditions.

- Mitigation: Replace HCl with milder acids (e.g., AcOH) during workup .

- Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves nitrile-containing impurities .

How do computational methods (e.g., DFT, molecular docking) predict reactivity and binding modes?

Answer:

- DFT calculations:

- Optimize geometry at the B3LYP/6-31G* level to assess electrophilic substitution sites (e.g., nitrile vs. hydroxyl reactivity) .

- Docking studies:

What contradictions exist in reported synthetic yields, and how can they be resolved?

Answer:

- Discrepancy: Yields for analogous 6-(trifluoromethyl)nicotinonitriles vary (45% vs. 72%) .

- Root cause: Steric hindrance from cyclopropyl vs. phenyl substituents affects reaction kinetics.

- Resolution:

How does the compound’s crystal packing influence its stability and bioavailability?

Answer:

- Crystal structure analysis:

- Bioavailability: Micronization or co-crystallization with succinic acid improves dissolution rates .

What are the best practices for handling and storing this compound to prevent degradation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.